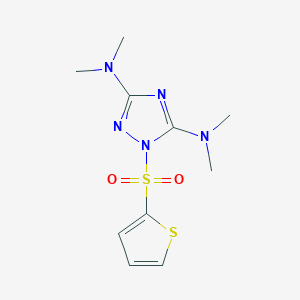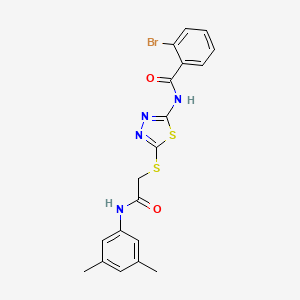
2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a bromo group, an amide group, a thiadiazole ring, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo group, amide group, thiadiazole ring, and dimethylphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromo group might be susceptible to nucleophilic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Applications De Recherche Scientifique
Anticancer Properties
- Schiff's bases containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties, have been synthesized and evaluated for their anticancer activity. These compounds showed promising activity against various human cancer cell lines, indicating potential as anticancer agents (Tiwari et al., 2017).
Photodynamic Therapy Application
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a thiadiazole moiety have been synthesized and characterized. These compounds exhibited useful properties for photodynamic therapy, particularly in treating cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Potential Antitumor Agents
- A series of fused and binary 1,3,4-thiadiazoles were synthesized and evaluated as potential antitumor agents. These compounds demonstrate the therapeutic potential of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).
Antifungal Activity
- Benzamide derivatives with a 1,3,4-thiadiazole moiety have been synthesized and screened for their antifungal activity. This research contributes to the development of new antifungal agents based on thiadiazole structures (Narayana et al., 2004).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some of these compounds showed significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Antibacterial Agents
- Novel Schiff bases derived from 2-aminobenzothiazole have been synthesized and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting potential as antibacterial agents (Palkar et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEHEOCKKADOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

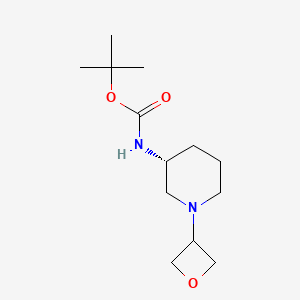

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
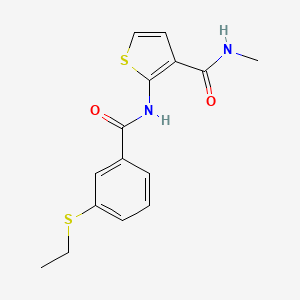
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

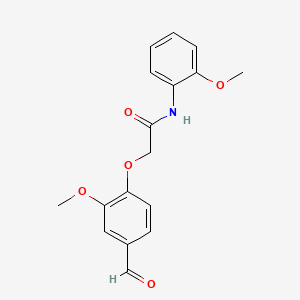
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
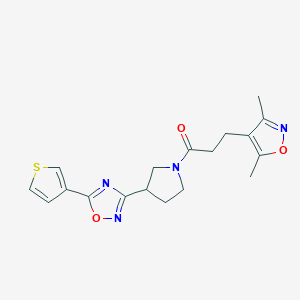
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
